molecular formula C20H26ClN3O2 B3926936 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chlorobenzyl)-N-propylpropanamide

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chlorobenzyl)-N-propylpropanamide

Cat. No. B3926936
M. Wt: 375.9 g/mol
InChI Key: LNSUCGXZBJQNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chlorobenzyl)-N-propylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chlorobenzyl)-N-propylpropanamide involves the inhibition of COX-2 and 5-LOX enzymes. These enzymes are involved in the production of prostaglandins and leukotrienes, which are mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of these mediators and thereby reduces inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to exhibit potent anti-inflammatory effects in various animal models of inflammation. It has also been shown to exhibit analgesic effects, which may be attributed to its inhibition of COX-2 enzyme.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chlorobenzyl)-N-propylpropanamide in lab experiments is its potent inhibitory effects on COX-2 and 5-LOX enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chlorobenzyl)-N-propylpropanamide. One direction is the development of more potent and selective inhibitors of COX-2 and 5-LOX enzymes, which may have improved therapeutic efficacy and reduced toxicity. Another direction is the study of the compound's effects on other biological processes, such as angiogenesis and apoptosis. Finally, the compound's potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease, warrant further investigation.

Scientific Research Applications

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chlorobenzyl)-N-propylpropanamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to exhibit potent inhibitory effects on certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This makes it a potential candidate for the development of anti-inflammatory drugs.

properties

IUPAC Name

3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-propylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2/c1-5-10-23(13-17-7-6-8-18(21)12-17)19(26)9-11-24-15(3)20(16(4)25)14(2)22-24/h6-8,12H,5,9-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSUCGXZBJQNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC(=CC=C1)Cl)C(=O)CCN2C(=C(C(=N2)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chlorobenzyl)-N-propylpropanamide
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3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chlorobenzyl)-N-propylpropanamide
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3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chlorobenzyl)-N-propylpropanamide

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